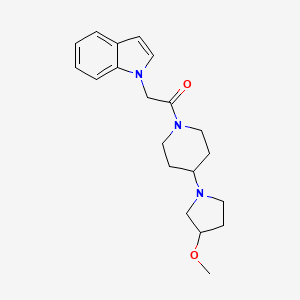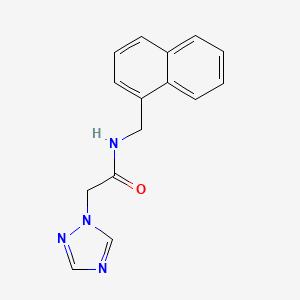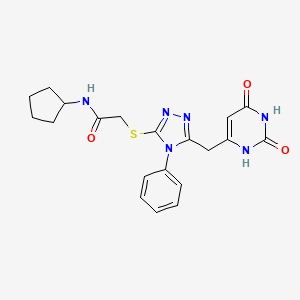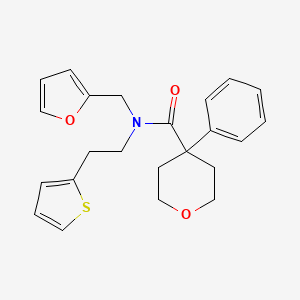![molecular formula C15H12N4O2S3 B2664289 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 392290-77-6](/img/structure/B2664289.png)
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S3 and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE”, also known as “N-phenyl-2-[5-(2-thienylcarbonylamino)(1,3,4-thiadiazol-2-ylthio)]acetamide” or “N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide” or “F0417-0026”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit strong activity against various bacterial and fungal strains. These properties make it a promising candidate for developing new antibiotics and antifungal medications .
Anticancer Properties
The compound has been studied for its cytotoxic properties against cancer cells. The presence of the thiadiazole ring is crucial for its anticancer activity, as it can induce apoptosis in cancer cells. This makes it a valuable compound in the development of new anticancer drugs .
Anti-inflammatory Effects
Research has demonstrated that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Antiviral Applications
Studies have shown that thiadiazole derivatives can inhibit the replication of certain viruses. This compound could be explored further for its antiviral properties, potentially leading to the development of new antiviral therapies .
Plant Growth Regulation
Apart from its antimicrobial and antifungal properties, this compound can also act as a plant growth regulator. It can influence various physiological processes in plants, promoting healthier and more robust growth.
These applications highlight the versatility and potential of “N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Springer MDPI BMC Chemistry Frontiers in Chemistry Springer : Frontiers in Chemistry : MDPI : BMC Chemistry
Propiedades
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S3/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h1-8H,9H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNIWWNMHYVMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2664207.png)





![2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide](/img/structure/B2664216.png)
![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)

![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)


![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)
